molecular formula C12H16O3 B597593 (R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester CAS No. 1286413-90-8

(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester

Cat. No. B597593
CAS RN: 1286413-90-8
M. Wt: 213.288
InChI Key: ZJYKSSGYDPNKQS-YEJMEJRNSA-N
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Description

Esters are a class of organic compounds that are derived from carboxylic acids . They are often used in a wide range of applications, from fragrances and flavors to pharmaceuticals . The compound you mentioned is an ester, specifically a deuterated ester. Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen .


Synthesis Analysis

The synthesis of esters often involves a reaction known as esterification . In the case of amino acid esters, a common method involves the reaction of an amino acid with an alcohol in the presence of a catalyst . This process can be adapted to synthesize a wide range of esters .


Molecular Structure Analysis

Esters have a general formula RCOOR’, where R and R’ represent any alkyl or aryl group . The specific structure of “®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester” would depend on the specific groups represented by R and R’.


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the breakdown of the ester in the presence of water, often under acidic or basic conditions . This reaction is reversible and can lead to the formation of the original carboxylic acid and alcohol.


Physical And Chemical Properties Analysis

The physical and chemical properties of an ester depend on its specific structure. In general, esters are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

Mechanism of Action

The mechanism of action of an ester would depend on its specific structure and the context in which it is used. For example, in the body, esters can be broken down by enzymes called esterases, releasing the original alcohol and carboxylic acid .

Safety and Hazards

The safety and hazards associated with an ester would depend on its specific structure. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and safe handling procedures .

Future Directions

The future directions in the study of esters and related compounds are vast. Researchers continue to explore new synthesis methods, potential applications, and the biological activity of these compounds .

properties

IUPAC Name

ethyl (2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKSSGYDPNKQS-YEJMEJRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857816
Record name Ethyl (2R)-2-hydroxy-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester

CAS RN

1286413-90-8
Record name Ethyl (2R)-2-hydroxy-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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